molecular formula C21H24N4O4S B11669672 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11669672
M. Wt: 428.5 g/mol
InChI Key: RDZHLRCNSLGTAH-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C21H24N4O4S and a molecular weight of 428.514 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety linked to a trimethoxyphenyl group through a sulfanyl and acetohydrazide linkage. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process . One common method starts with the reaction of 1-ethyl-1H-benzimidazole-2-thione with an appropriate aldehyde, such as 3,4,5-trimethoxybenzaldehyde, in the presence of a base like sodium hydroxide. This reaction forms an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to ensure complete reaction and high yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and hydrazide-containing molecules. For example:

  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring, which can significantly affect their chemical and biological properties .

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H24N4O4S/c1-5-25-16-9-7-6-8-15(16)23-21(25)30-13-19(26)24-22-12-14-10-17(27-2)20(29-4)18(11-14)28-3/h6-12H,5,13H2,1-4H3,(H,24,26)/b22-12+

InChI Key

RDZHLRCNSLGTAH-WSDLNYQXSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.